Desethyl Terbuthylazine-d9

説明

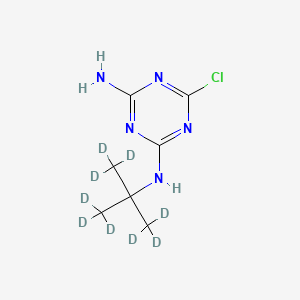

Desethyl Terbuthylazine-d9 (DTZ-d9) is a synthetic organophosphorus compound. It is a chloro dealkylated metabolite of Terbuthylazine, a triazine herbicide . It has been used in research laboratories for a variety of purposes, including as an insecticide and herbicide.

Synthesis Analysis

Terbuthylazine-desethyl-d9 is the deuterium labeled Terbuthylazine-desethyl . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis

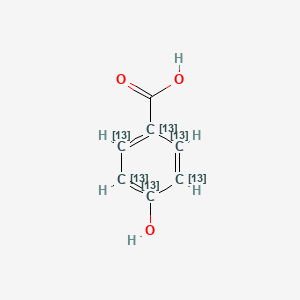

The molecular formula of this compound is C7H12ClN5 . The IUPAC name is 6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine . The InChI is InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 .Chemical Reactions Analysis

This compound is a metabolite of the herbicide terbuthylazine . It has been used as a tool for studying the biochemical and physiological effects of organophosphorus compounds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.71 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 210.1346138 g/mol . The topological polar surface area is 76.7 Ų .科学的研究の応用

Ecotoxicological Impact : Desethyl Terbuthylazine-d9 (referred to as TD in some studies) and its parent compound terbuthylazine have been found to cause significant ecological risks. Studies show they can affect non-target aquatic organisms like the red swamp crayfish, causing oxidative stress, histopathological changes, and altered biochemical profiles (Stara et al., 2016).

Analytical Method Development : Research has focused on developing methods for detecting terbuthylazine and its metabolites, including desethyl terbuthylazine, in environmental samples. These methods are crucial for monitoring the presence of these compounds in ecosystems (Papadopoulos et al., 2007).

Degradation and Persistence in Environment : The degradation behavior of terbuthylazine and its metabolites, including desethyl terbuthylazine, has been a significant focus, particularly in relation to soil and water treatment processes. This research is vital for understanding the environmental fate of these compounds (Lutze et al., 2015).

Impacts on Soil Behavior and Leaching : Studies have investigated how different organic amendments affect the degradation, metabolism, and adsorption of terbuthylazine in soils. Understanding these interactions is crucial for assessing the environmental impact and managing the risk of contamination (Dolaptsoglou et al., 2007).

Effects on Aquatic Organisms : The toxicity of terbuthylazine and its metabolites, including desethyl terbuthylazine, has been assessed in aquatic organisms such as common carp, indicating potential risks to aquatic life (Velíšek et al., 2016).

Safety and Hazards

作用機序

Target of Action

Desethyl Terbuthylazine-d9, also known as Terbuthylazine-desethyl-d9, is a metabolite of the herbicide Terbuthylazine It’s parent compound, terbuthylazine, is known to inhibit photosynthesis by binding to the d1 protein in photosystem ii .

Mode of Action

It is likely to share some similarities with its parent compound, terbuthylazine, which inhibits photosynthesis by blocking electron transfer at the level of the d1 protein in photosystem ii .

Biochemical Pathways

This compound is a major product of the degradation of Terbuthylazine in soil . The degradation pathways of Terbuthylazine in the soil lead to the formation of this compound .

Pharmacokinetics

It’s known that this compound has higher water solubility and binds more weakly to organic matter compared to the parent compound, suggesting it may have different bioavailability .

Result of Action

It’s known that the parent compound, terbuthylazine, inhibits photosynthesis, which could lead to reduced growth and productivity in plants .

Action Environment

This compound is a persistent compound that can remain in various environmental compartments due to its high chemical and biochemical stability . It poses a high risk for groundwater contamination . Environmental factors such as soil composition, temperature, and moisture levels can influence the compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

Desethyl Terbuthylazine-d9 has a molecular weight of 210.71 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding . The nature of these interactions is largely determined by the compound’s physicochemical properties .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it has been observed to cause DNA instability in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, with its molecular structures exhibiting complementarity to the arrangement of functional groups in certain polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Current data on targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .

特性

IUPAC Name |

6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKQNTMFZLAJDV-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021890 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219798-52-3 | |

| Record name | 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)